Cas no 2092599-75-0 (4-Chloro-3-fluoro-2-nitro-phenylamine)

2092599-75-0 structure
اسم المنتج:4-Chloro-3-fluoro-2-nitro-phenylamine
كاس عدد:2092599-75-0
وسط:C6H4ClFN2O2
ميغاواط:190.55956363678
CID:5574297
4-Chloro-3-fluoro-2-nitro-phenylamine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-Chloro-3-fluoro-2-nitro-phenylamine
- 4-chloro-3-fluoro-2-nitroaniline
- Benzenamine, 4-chloro-3-fluoro-2-nitro-
-
- نواة داخلي: 1S/C6H4ClFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
- مفتاح Inchi: PLSDLDMRJLUZRU-UHFFFAOYSA-N
- ابتسامات: C1(N)=CC=C(Cl)C(F)=C1[N+]([O-])=O
الخصائص التجريبية
- كثيف: 1.591±0.06 g/cm3(Predicted)
- نقطة الغليان: 331.1±37.0 °C(Predicted)
- بكا: -2.01±0.10(Predicted)
4-Chloro-3-fluoro-2-nitro-phenylamine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6730167-2.5g |
4-chloro-3-fluoro-2-nitroaniline |
2092599-75-0 | 95.0% | 2.5g |
$923.0 | 2025-03-13 | |
Enamine | EN300-6730167-10.0g |
4-chloro-3-fluoro-2-nitroaniline |
2092599-75-0 | 95.0% | 10.0g |
$2024.0 | 2025-03-13 | |
Enamine | EN300-6730167-5.0g |
4-chloro-3-fluoro-2-nitroaniline |
2092599-75-0 | 95.0% | 5.0g |
$1364.0 | 2025-03-13 | |
1PlusChem | 1P021VQT-1g |
4-chloro-3-fluoro-2-nitroaniline |
2092599-75-0 | 95% | 1g |
$1262.00 | 2023-12-19 | |
Aaron | AR021VZ5-5g |
4-chloro-3-fluoro-2-nitroaniline |
2092599-75-0 | 95% | 5g |
$3897.00 | 2023-12-15 | |
Aaron | AR021VZ5-250mg |
4-Chloro-3-fluoro-2-nitroaniline |
2092599-75-0 | 95% | 250mg |
$284.00 | 2025-02-14 | |
1PlusChem | 1P021VQT-250mg |
4-chloro-3-fluoro-2-nitroaniline |
2092599-75-0 | 95% | 250mg |
$657.00 | 2023-12-19 | |
1PlusChem | 1P021VQT-2.5g |
4-chloro-3-fluoro-2-nitroaniline |
2092599-75-0 | 95% | 2.5g |
$2414.00 | 2023-12-19 | |
1PlusChem | 1P021VQT-10g |
4-chloro-3-fluoro-2-nitroaniline |
2092599-75-0 | 95% | 10g |
$5224.00 | 2023-12-19 | |
Enamine | EN300-6730167-0.05g |
4-chloro-3-fluoro-2-nitroaniline |
2092599-75-0 | 95.0% | 0.05g |
$88.0 | 2025-03-13 |
4-Chloro-3-fluoro-2-nitro-phenylamine الوثائق ذات الصلة
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2092599-75-0 (4-Chloro-3-fluoro-2-nitro-phenylamine) منتجات ذات صلة
- 1335234-12-2((2R,3R)-3,4-diaminobutan-2-ol)
- 2171879-62-0(5-(5-bromo-2-fluorophenyl)-1-propyl-1,2,3,6-tetrahydropyridine)
- 1261460-98-3(2-Fluoro-7-methoxybenzo[d]thiazole)
- 1956380-67-8(1-Cbz-6-iodo-5-oxo-1,4-diazepane)
- 1396863-87-8(methyl 4-({[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}sulfamoyl)benzoate)
- 1700238-73-8(3-(2-cyclopentylethyl)piperidin-3-ol)
- 109240-66-6(2-[(Benzyloxy)methyl]prop-2-en-1-ol)
- 699006-55-8((R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate)
- 1260607-59-7((S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid)
- 1213572-98-5(6-(1R)-1-aminoethylpyridine-3-carboxylic acid)
الموردين الموصى بهم
Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
